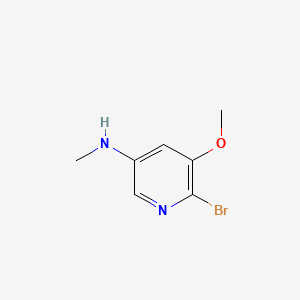
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of 3-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline followed by selective fluorination and subsequent conversion to the hydrochloride salt . The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can have significant biological activities .
科学的研究の応用
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency. The compound can inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
6-Fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group, which can affect its biological activity and chemical properties.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern, known for its diverse biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar but lacks the fluorine atom, which can influence its stability and reactivity.
Uniqueness: The presence of both fluorine and methyl groups in 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride makes it unique. The fluorine atom enhances its chemical stability and biological activity, while the methyl group can influence its pharmacokinetic properties . This combination of features makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-3,5,7,12H,4,6H2,1H3;1H |
InChIキー |
UOEQEDLMFDXDLN-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC(=C2)F)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


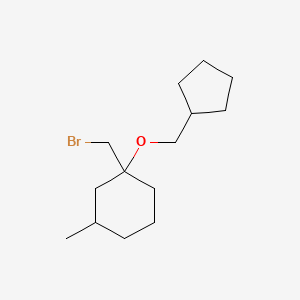
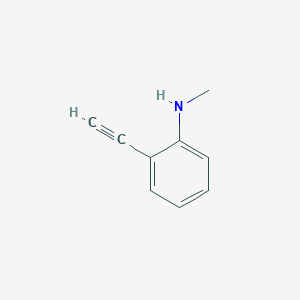
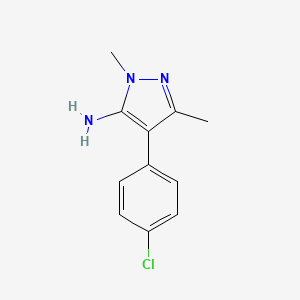
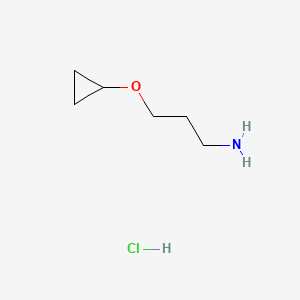
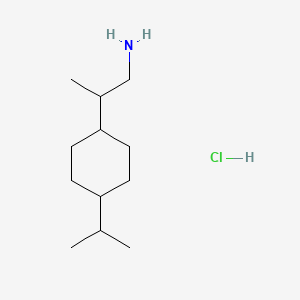
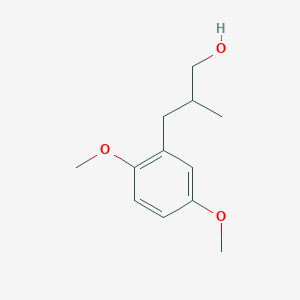

![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
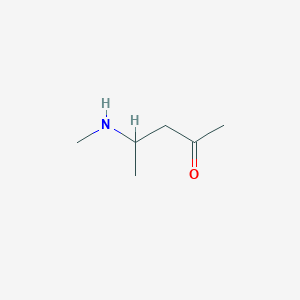
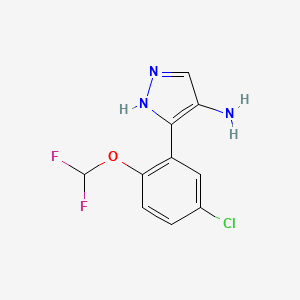
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
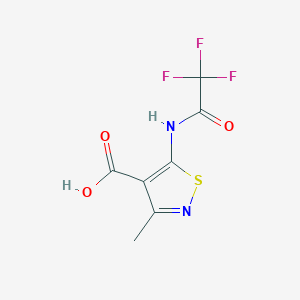
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
